(S)-2-(benzyloxy)propan-1-ol
Overview
Description
(S)-2-(benzyloxy)propan-1-ol is a chemical compound that has been studied for its various chemical properties and potential applications in different fields of chemistry.
Synthesis Analysis
- Kraft et al. (2010) described the synthesis of related compounds starting from dimethyl 2,2'-[(4-allyl-1,2-phenylene)bis(oxy)]diacetate, which could potentially be applied to (S)-2-(benzyloxy)propan-1-ol (Kraft, Popaj, Müller, & Schär, 2010).
- Another synthesis method for derivatives of 1-(aryloxy)-propan-2-ols is described by Tucker and Coope (1978), providing insights into the synthesis of similar compounds (Tucker & Coope, 1978).
Molecular Structure Analysis
- Xu et al. (2016) conducted a structural analysis of a related compound, (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, which could provide insights into the molecular structure of (S)-2-(benzyloxy)propan-1-ol (Xu, Shao, Xu, Jiang, & Yuan, 2016).
Chemical Reactions and Properties
- The reaction of propan-2-ol in benzene catalyzed by [Ru2(CO)4(μ-H)(C4Ph4COHOCC4Ph4)] was studied by Samec and Bäckvall (2002), which could provide insights into the chemical reactions of (S)-2-(benzyloxy)propan-1-ol (Samec & Bäckvall, 2002).
Physical Properties Analysis
- Mohan, Sastry, and Murthy (2010) conducted dielectric relaxation studies of propan-1-ol with various solvents, providing insights into the physical properties of related compounds (Mohan, Sastry, & Murthy, 2010).
Chemical Properties Analysis
- The photocatalytic oxidation of propan-2-ol to propanone and the role of OH radicals were investigated by Mylonas et al. (1999), which could offer information on the chemical properties of (S)-2-(benzyloxy)propan-1-ol (Mylonas, Hiskia, Androulaki, Dimotikali, & Papaconstantinou, 1999).
Scientific Research Applications
Bioactivity Analysis : Xu et al. (2016) discussed a compound structurally related to (S)-2-(benzyloxy)propan-1-ol, focusing on its bioactivity against specific receptors, demonstrating the potential medicinal applications of such compounds (Xu et al., 2016).
Hydrogen Bond Formation : Mohan et al. (2011) and (2010) studied the hydrogen bond interactions between propan-1-ol and alkyl benzoates. These interactions affect the thermodynamic parameters and determine the stability of these mixtures, highlighting the importance of understanding molecular interactions in solution chemistry (Mohan et al., 2011), (Mohan et al., 2010).
Potential as Beta-Blockers : Large and Smith (1982) explored derivatives of (S)-2-(benzyloxy)propan-1-ol as potential beta-blockers, showing more potency than propranolol and demonstrating cardioselectivity in anesthetized cats (Large & Smith, 1982).
Antidepressant Potential : Takeuchi et al. (2003) investigated 1-aryloxy-3-piperidinylpropan-2-ols, closely related to (S)-2-(benzyloxy)propan-1-ol, for their potential as new antidepressants beyond SSRIs, due to their dual 5-HT1A receptor antagonism and serotonin reuptake inhibition properties (Takeuchi et al., 2003).
Radioligand Synthesis : Brady et al. (1991) discussed the synthesis of S-[11C]CGP 12177, a radioligand for studying beta-adrenergic receptors in vivo using positron emission tomography, showcasing the importance of (S)-2-(benzyloxy)propan-1-ol derivatives in medical imaging (Brady et al., 1991).
Catalyst in Chemical Reactions : Paczkowski and Hölderich (1997) demonstrated the use of copper-loaded catalysts in the hydrogenation of 5,5-dimethyl-2-phenyl-[1,3]dioxane to 3-benzyloxy-2,2-dimethyl-propan-1-ol under elevated pressure, showing the utility of such compounds in chemical synthesis (Paczkowski & Hölderich, 1997).
Lipase-Catalyzed Kinetic Resolution : Shafioul and Cheong (2012) explored the lipase-catalyzed kinetic resolution of 2-phenylpropan-1-ol derivatives, providing highly enantioselective building blocks for bio-active natural and unnatural sesquiterpenes (Shafioul & Cheong, 2012).
properties
IUPAC Name |
(2S)-2-phenylmethoxypropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCRDMRLKBPUTD-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455719 | |
Record name | (S)-2-(benzyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(benzyloxy)propan-1-ol | |
CAS RN |
33106-64-8 | |
Record name | (S)-2-(benzyloxy)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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